REACTION_CXSMILES
|
C([O:3][C:4](=[O:29])[CH:5]([N:15]=C(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:8]=1[CH3:14])C>Cl>[NH2:15][CH:5]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:8]=1[CH3:14])[C:4]([OH:29])=[O:3]
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Name
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2-(Benzhydrylidene-amino)-3-(4-chloro-2-methyl-phenyl)-propionic acid ethyl ester
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Quantity
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1.7 g
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Type
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reactant
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Smiles
|
C(C)OC(C(CC1=C(C=C(C=C1)Cl)C)N=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
|
Cl
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated at 75 C overnight
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Duration
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8 (± 8) h
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Type
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WASH
|
Details
|
washed with ethyl acetate
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Type
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CONCENTRATION
|
Details
|
The aqueous phase was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)CC1=C(C=C(C=C1)Cl)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 640 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |